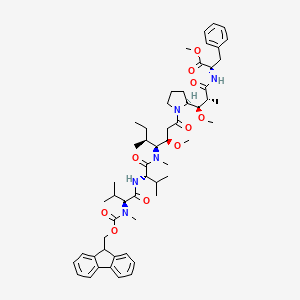

Fmoc-MMAF-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJMZQUALDTONI-OVPIWJPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H77N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fmoc-MMAF-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-MMAF-OMe is a critical building block in the development of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a protected precursor to the potent anti-mitotic agent, Monomethyl Auristatin F (MMAF). We will explore the chemistry of its protective groups, the mechanism of tubulin polymerization inhibition by its active form, the subsequent signaling pathways leading to apoptosis, and relevant experimental protocols for its application and characterization.

Introduction: The Role of this compound in Antibody-Drug Conjugates

This compound is a synthetic derivative of the highly potent cytotoxic agent MMAF. It is not intended for direct therapeutic use but rather serves as a key intermediate in the synthesis of ADCs. The core concept of an ADC is to utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1]

The structure of this compound incorporates two key protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group caps the secondary amine of the N-terminal valine of MMAF. This prevents unwanted reactions during the conjugation of the payload to the linker and antibody.

-

OMe (methyl ester): This group protects the C-terminal carboxylic acid of MMAF.

These protecting groups render the molecule inactive, ensuring that its potent cytotoxicity is only unleashed after it has been incorporated into an ADC and delivered to the target cancer cell.

The general workflow for utilizing this compound in ADC synthesis involves the following key steps:

-

Linker Attachment: A linker molecule is typically attached to the C-terminus of MMAF-OMe after the removal of a protecting group (if present).

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the MMAF-OMe-linker construct under basic conditions, typically using piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This exposes the amine for conjugation.

-

Conjugation to Antibody: The deprotected MMAF-OMe-linker is then conjugated to a monoclonal antibody, usually at specific amino acid residues like cysteine or lysine.

-

Final Processing: Subsequent steps may involve purification of the ADC and removal of the OMe group to yield the active MMAF payload linked to the antibody.

Mechanism of Action: From Protected Precursor to Potent Cytotoxin

The mechanism of action of an ADC synthesized using this compound is a multi-step process that begins with targeted delivery and culminates in programmed cell death.

Cellular Uptake and Payload Release

The journey of the cytotoxic payload begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAF payload into the cytoplasm.

dot

Caption: Cellular uptake and payload release of an MMAF-based ADC.

Inhibition of Tubulin Polymerization

Once released into the cytoplasm, MMAF, the active form of the payload, exerts its potent anti-mitotic effect by inhibiting tubulin polymerization.[4] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

MMAF binds to the vinca domain of tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics has profound consequences for the cell, primarily leading to:

-

Disruption of the Mitotic Spindle: The mitotic spindle, which is responsible for segregating chromosomes during cell division, cannot form properly.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.

dot

Caption: Mechanism of tubulin polymerization inhibition by MMAF.

Induction of Apoptosis

Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The disruption of microtubule dynamics is a potent cellular stress signal that activates a cascade of molecular events leading to cell demise.

The key signaling pathway involves:

-

Activation of the Intrinsic Apoptotic Pathway: The cell cycle arrest and cellular stress lead to the activation of the Bcl-2 family of proteins. Pro-apoptotic members like Bim are upregulated, which in turn activate Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, caspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling: The effector caspases execute the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

dot

Caption: Signaling pathway of MMAF-induced apoptosis.

Quantitative Data

Due to the Fmoc protecting group, this compound is expected to be biologically inactive. Its cytotoxic potential is only realized after deprotection to MMAF-OMe and subsequent hydrolysis to MMAF. The following table summarizes the in vitro cytotoxicity of the deprotected and active form, MMAF-OMe, against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) of MMAF-OMe |

| MDAMB435/5T4 | Breast Cancer | 0.056[2][3] |

| MDAMB361DYT2 | Breast Cancer | 0.166[2][3] |

| MDAMB468 | Breast Cancer | 0.183[2][3] |

| Raji (5T4-) | Burkitt's Lymphoma | 0.449[2][3] |

Data for MMAF-OMe, the deprotected form of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the synthesis and activity of ADCs developed using this compound.

Fmoc Deprotection of this compound-Linker Conjugate

Objective: To remove the Fmoc protecting group from the N-terminus of the MMAF-OMe-linker construct to enable antibody conjugation.

Materials:

-

This compound-linker conjugate

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound-linker conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

-

Precipitate the deprotected linker-payload by adding cold diethyl ether to the concentrated residue.

-

Centrifuge the mixture and decant the ether. The resulting pellet is the deprotected MMAF-OMe-linker conjugate, ready for conjugation.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of the released MMAF payload to inhibit tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Test compound (e.g., MMAF)

-

96-well microplate reader with temperature control and absorbance measurement at 340 nm

Procedure:

-

Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add the test compound (MMAF) at various concentrations (e.g., 0.1 µM – 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Record the absorbance at 340 nm every 60 seconds for one hour.

-

Analyze the data by plotting absorbance versus time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of an MMAF-containing ADC on the cell cycle distribution of target cancer cells.

Materials:

-

Target cancer cell line

-

MMAF-containing ADC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the MMAF-ADC for a specified period (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.

-

Add PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the anti-mitotic activity of MMAF.

Conclusion

This compound is a cornerstone in the construction of modern antibody-drug conjugates. Its design as a protected precursor allows for precise chemical manipulation during ADC synthesis, ensuring that the potent cytotoxic activity of MMAF is reserved for targeted cancer cells. The mechanism of action, initiated by ADC internalization and culminating in apoptotic cell death via tubulin polymerization inhibition, underscores the rational design of this powerful therapeutic strategy. The experimental protocols provided herein offer a framework for the development and characterization of novel ADCs utilizing this important payload precursor.

References

Fmoc-MMAF-OMe as a Tubulin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fmoc-MMAF-OMe, a potent tubulin polymerization inhibitor. While this compound itself is a protected form, its active component, Monomethyl Auristatin F (MMAF), is a powerful antimitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details the mechanism of action, available cytotoxicity data for the related compound MMAF-OMe, and comprehensive experimental protocols for evaluating its biological activity. Furthermore, this guide presents signaling pathway diagrams, experimental workflows, and logical relationships using Graphviz to visually represent the core concepts.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them a key target for anticancer therapies. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.

This compound is a chemical compound that incorporates the potent antimitotic agent MMAF. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis, and in this context, it renders the molecule inactive until it is removed. The active drug, MMAF, is a synthetic analog of the natural product dolastatin 10.[1] This guide will focus on the biological effects of the active component, MMAF, as data on the Fmoc-protected version is limited. MMAF is a key component of several ADCs, where it is linked to a monoclonal antibody that targets specific tumor antigens, thereby delivering the cytotoxic payload directly to cancer cells.[2][3]

Mechanism of Action

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[1][4] By binding to tubulin dimers, MMAF prevents their assembly into microtubules. This disruption of microtubule formation has profound effects on cellular function, most notably interfering with the formation of the mitotic spindle during cell division.[1] The inability to form a proper mitotic spindle leads to an arrest of the cell cycle at the G2/M phase, preventing the cell from proceeding through mitosis.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway for G2/M Arrest Induced by Tubulin Disruption

The inhibition of tubulin polymerization by MMAF activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This leads to the arrest of the cell cycle in the G2/M phase. Key protein complexes, such as Cyclin B/CDK1 (cdc2), are pivotal in regulating the entry into mitosis.[2] The activity of this complex is tightly controlled by upstream regulators. Disruption of the microtubule network leads to a signaling cascade that maintains the inactive state of the Cyclin B/CDK1 complex, preventing mitotic entry.[1][3]

Quantitative Data

| Cell Line | Cancer Type | IC50 (nM)[5][6] |

| MDAMB435/5T4 | Melanoma | 0.056 |

| MDAMB361DYT2 | Breast Cancer | 0.166 |

| MDAMB468 | Breast Cancer | 0.183 |

| Raji (5T4-) | Burkitt's Lymphoma | 0.449 |

Note: The data presented is for MMAF-OMe, the methyl ester of the active drug MMAF. It is expected that this compound would require cleavage of the Fmoc group to exhibit similar activity.

Experimental Protocols

To evaluate the biological activity of this compound, a series of in vitro assays are essential. These include a direct measure of tubulin polymerization, assessment of cytotoxicity in cancer cell lines, and analysis of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

Negative control (solvent vehicle)

-

96-well microplate, clear bottom

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in polymerization buffer containing 1 mM GTP.

-

Add varying concentrations of this compound, controls, or vehicle to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the negative control.

Experimental Workflow: Tubulin Polymerization Assay

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Logical Relationship of Experimental Assays

The combination of these assays provides a comprehensive understanding of the compound's activity, from its direct molecular target to its ultimate effect on cell fate.

Conclusion

This compound, through its active component MMAF, is a potent inhibitor of tubulin polymerization, a well-validated target for cancer therapy. By disrupting microtubule dynamics, it induces G2/M cell cycle arrest and apoptosis in proliferating cells. The provided experimental protocols offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. The high potency of MMAF underscores its significance as a payload for antibody-drug conjugates, a promising strategy for targeted cancer treatment. Further investigation into the specific properties conferred by the Fmoc protecting group and its cleavage under biological conditions would provide a more complete understanding of this compound's potential as a therapeutic agent or a tool for cancer research.

References

- 1. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 4. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways [mdpi.com]

- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Double-Edged Sword: An In-depth Technical Guide to the Cytotoxicity of Auristatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Auristatin derivatives, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, represent a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional cytotoxicity, with IC50 values often in the nanomolar to picomolar range, makes them formidable payloads for targeted cancer therapy. This technical guide delves into the core principles of auristatin cytotoxicity, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of Action: Unraveling the Path to Cell Death

The primary mechanism by which auristatin derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics, a process critical for cell division.[1]

Inhibition of Tubulin Polymerization

Auristatins bind to the vinca domain on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1] This binding event physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively halting its elongation.[] The disruption of microtubule assembly and disassembly dynamics leads to a cascade of events culminating in cell death.

G2/M Cell Cycle Arrest

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, auristatin derivatives prevent the formation of a functional mitotic spindle.[3] This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][4]

Induction of Apoptosis: The Intrinsic Pathway

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[3][5] This process is orchestrated by a complex interplay of pro- and anti-apoptotic proteins of the Bcl-2 family. The G2/M arrest leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6]

Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][7]

Quantitative Cytotoxicity Data

The cytotoxic potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin E (MMAE)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8][9] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8][9] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [10] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [10] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [10] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [10] |

| PC-3 | Prostate Cancer | 2.43 | [11] |

| C4-2B | Prostate Cancer | 1.65 | [11] |

Table 2: Comparative Cytotoxicity of Auristatin Derivatives

| Derivative | Key Structural Difference from MMAE | Relative Potency | Rationale for Potency Difference | Reference |

| MMAF | C-terminal phenylalanine (charged) | Generally less potent as a free drug | Reduced cell permeability due to the charged carboxyl group.[12] | [12] |

| MMAF-OMe | C-terminal phenylalanine methyl ester (neutral) | More potent than MMAE | Increased cell permeability compared to MMAF. | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of auristatin cytotoxicity. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with auristatin derivatives using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Auristatin derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the auristatin derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in auristatin-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Auristatin derivative

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the auristatin derivative for a specific time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This protocol details a turbidimetric assay to measure the effect of auristatin derivatives on tubulin polymerization in a cell-free system.[8][14]

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Auristatin derivative stock solution (in DMSO)

-

Glycerol

-

Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm

-

96-well, half-area, clear bottom plates

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a tubulin solution at a final concentration of 2-4 mg/mL in general tubulin buffer containing 1 mM GTP and 10% glycerol.

-

Compound Addition: Add the auristatin derivative at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., nocodazole) and a positive control for polymerization (e.g., paclitaxel).

-

Initiation of Polymerization: Add the chilled tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Structure-Activity Relationship (SAR)

The cytotoxic potency of auristatin derivatives can be significantly influenced by modifications at various positions of their pentapeptide structure.

-

N-Terminus (P1 Position): The N-terminal amine serves as a key attachment point for linkers in ADCs. Modifications at this position can affect the overall hydrophobicity and, consequently, the cell permeability and potency of the derivative.[1]

-

C-Terminus (P5 Position): The C-terminal group has a profound impact on the properties of the auristatin. A prime example is the difference between MMAE and MMAF. The replacement of the neutral norephedrine at the C-terminus of MMAE with a charged phenylalanine in MMAF leads to reduced cell permeability.[12] This difference is a critical factor in the design of ADCs, influencing the "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative cells. MMAE, being more cell-permeable, exhibits a stronger bystander effect.

-

Central Peptide Core (P2-P4 Positions): Modifications within the central peptide core can alter the conformational properties of the molecule, which can in turn affect its binding affinity to tubulin and overall cytotoxicity.[15]

Conclusion

Auristatin derivatives are exceptionally potent cytotoxic agents that have revolutionized the field of antibody-drug conjugates. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis, provides a solid foundation for their rational use in cancer therapy. A thorough understanding of their structure-activity relationships and the application of robust experimental protocols are paramount for the continued development of next-generation ADCs with improved efficacy and safety profiles. This technical guide provides a comprehensive resource for researchers and drug development professionals working to harness the cytotoxic power of auristatins in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 3. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. molbiolcell.org [molbiolcell.org]

- 11. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

A Technical Guide to Fmoc-MMAF-OMe in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology is continually evolving, with a pronounced shift towards highly targeted therapeutic strategies. Among these, Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that has garnered significant attention in ADC development.[1][2] This technical guide provides an in-depth overview of Fmoc-MMAF-OMe, a key derivative used in the synthesis of MMAF-based ADCs, for researchers and drug development professionals.

This compound is an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected and C-terminal methyl ester (OMe) protected form of MMAF.[3][4] The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis of the linker-payload moiety, which is a common strategy in ADC manufacturing.[5] The methyl ester protects the C-terminal carboxylic acid of MMAF, which in its free form is charged and contributes to the reduced cell permeability of MMAF compared to its analogue, Monomethyl Auristatin E (MMAE). This reduced permeability can lead to lower off-target toxicity.

Chemical Properties and Synthesis

This compound is a synthetic derivative of the potent dolastatin 10 analogue, MMAF. As a key building block in ADC development, its chemical properties are tailored for controlled and efficient conjugation to monoclonal antibodies. The Fmoc protecting group provides a stable yet readily cleavable handle for synthetic manipulations, typically removed under basic conditions (e.g., piperidine) to allow for linker attachment. The methyl ester at the C-terminus can be hydrolyzed to yield the active MMAF payload.

The synthesis of an ADC using this compound as a starting material generally involves a multi-step process that includes the synthesis of a linker-payload construct, activation of this construct, preparation of the monoclonal antibody, and finally, the conjugation and purification of the resulting ADC.

Mechanism of Action: From ADC to Apoptosis

The therapeutic efficacy of an MMAF-based ADC is contingent on a sequence of well-orchestrated events, beginning with targeted delivery and culminating in programmed cell death.

-

Targeted Binding and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.

-

Lysosomal Trafficking and Payload Release : Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting the antibody to the MMAF payload, releasing the active drug into the cytoplasm.

-

Inhibition of Tubulin Polymerization : Free MMAF is a potent inhibitor of tubulin polymerization. It binds to tubulin dimers, preventing their assembly into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for MMAF and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of MMAF and MMAF-OMe

| Compound | Cell Line | IC50 (nM) | Reference |

| MMAF-OMe | MDAMB435/5T4 | 0.056 | |

| MMAF-OMe | MDAMB361DYT2 | 0.166 | |

| MMAF-OMe | MDAMB468 | 0.183 | |

| MMAF-OMe | Raji (5T4-) | 0.449 | |

| Free MMAF | NCI N87 | 88.3 | |

| Free MMAF | OE19 | 386.3 | |

| Free MMAF | HCT116 | 8,944 |

Table 2: In Vitro Potency of HER2-Targeted MMAF ADCs

| ADC | Cell Line | IC50 (nM) | Reference |

| P-MMAF | NCI N87 | 0.07 | |

| T-MMAF | NCI N87 | 0.09 | |

| P-MMAF | OE19 | 0.16 | |

| T-MMAF | OE19 | 0.18 |

Table 3: Preclinical Pharmacokinetic Parameters of MMAF

| Species | Administration | Bioavailability | Clearance | Key Finding | Reference |

| Rat | Intravenous | N/A | High | MMAF exhibited high clearance. | |

| Rat | Oral | 0% | High | MMAF showed no oral bioavailability. |

Table 4: Population Pharmacokinetic Parameters of an MMAF-ADC (cys-mcMMAF)

| Parameter | Value | Unit |

| Initial Clearance (CL) | 0.926 | L/day |

| Steady-State Volume of Distribution | 10.8 | L |

| Initial Elimination Half-life | 13.0 | days |

| CL after Monotherapy (reduced) | 0.619 | L/day |

| Elimination Half-life after Monotherapy | 16.8 | days |

| CL after Combination Therapy (reduced) | 0.518 | L/day |

| Elimination Half-life after Combination Therapy | 19.1 | days |

| cys-mcMMAF Clearance | 642 | L/day |

| cys-mcMMAF Central Volume of Distribution | 12.3 | L |

Data for cys-mcMMAF from a study on belantamab mafodotin.

Experimental Protocols

Protocol 1: MMAF-ADC Conjugation via Cysteine-Maleimide Chemistry

This protocol outlines the general steps for conjugating a maleimide-activated MMAF linker to a monoclonal antibody through reduced interchain disulfide bonds.

1. Antibody Reduction:

-

Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

-

Materials:

-

Monoclonal antibody (5-10 mg/mL in PBS)

-

Reduction Buffer (e.g., PBS with EDTA)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)

-

-

Procedure:

-

Prepare the antibody in Reduction Buffer at a final concentration of 5 mg/mL.

-

Add a molar excess of TCEP to the antibody solution. The exact molar ratio needs to be optimized for each antibody to achieve the desired number of free thiols.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

-

2. MMAF-Linker Conjugation:

-

Objective: To conjugate the maleimide-activated MMAF linker to the reduced antibody.

-

Materials:

-

Reduced monoclonal antibody

-

Maleimide-activated MMAF linker dissolved in an organic solvent (e.g., DMSO)

-

Conjugation Buffer (e.g., PBS, pH 7.2)

-

-

Procedure:

-

Adjust the concentration of the reduced antibody to 5 mg/mL in Conjugation Buffer.

-

Add a 1.5 to 2-fold molar excess of the maleimide-MMAF solution to the reduced antibody solution. Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

3. Purification of the MMAF-ADC:

-

Objective: To remove unreacted linker-drug and to separate ADC species with different drug-to-antibody ratios (DAR).

-

Method: Hydrophobic Interaction Chromatography (HIC) is commonly used.

-

Materials:

-

HIC Column

-

HIC Buffer A (High salt, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

HIC Buffer B (Low salt, e.g., 50 mM sodium phosphate, pH 7.0)

-

-

Procedure:

-

Equilibrate the HIC column with HIC Buffer A.

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).

-

Collect fractions and analyze for DAR and purity.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of an MMAF-ADC.

-

Objective: To determine the concentration of the ADC that inhibits cell growth by 50% (IC50).

-

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

MMAF-ADC and isotype control ADC

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

ADC Treatment: Prepare serial dilutions of the MMAF-ADC and the isotype control ADC in complete medium. Add the diluted ADCs to the respective wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

-

Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study using a mouse xenograft model.

-

Objective: To evaluate the anti-tumor efficacy of an MMAF-ADC in a living organism.

-

Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

-

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, MMAF-ADC at different dose levels). Administer treatments intravenously (i.v.) via the tail vein.

-

Data Collection: Measure tumor volume and body weight twice weekly. Monitor animal health daily.

-

Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize mice and collect tumors for further analysis.

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

-

Visualizations

Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for the development and evaluation of an MMAF-ADC.

Caption: Signaling pathway of MMAF-induced apoptosis in cancer cells.

Conclusion

This compound is a critical reagent in the development of next-generation targeted cancer therapies. Its chemical properties allow for precise and controlled conjugation to monoclonal antibodies, enabling the creation of highly specific and potent ADCs. The resulting MMAF-based ADCs have demonstrated significant anti-tumor activity in preclinical models, driven by the potent antimitotic mechanism of MMAF that culminates in apoptotic cell death. This technical guide provides a comprehensive resource for researchers, summarizing key data and methodologies to facilitate the continued exploration and development of MMAF-based ADCs for the treatment of cancer.

References

The Resurgence of a Marine Powerhouse: A Technical Guide to the Therapeutic Potential of Synthetic Dolastatin Analogs

For decades, the potent cytotoxic properties of dolastatins, natural peptides isolated from the sea hare Dolabella auricularia, have intrigued and challenged cancer researchers. While the clinical development of the parent compounds was hampered by a narrow therapeutic window, the advent of sophisticated synthetic chemistry and targeted drug delivery systems has ignited a renaissance in this field. This technical guide provides an in-depth exploration of the therapeutic landscape of synthetic dolastatin analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, structure-activity relationships, and burgeoning clinical applications, particularly in the realm of antibody-drug conjugates (ADCs).

Dolastatins and their synthetic derivatives are among the most potent antimitotic agents ever discovered, exhibiting cytotoxic effects at nanomolar and even sub-nanomolar concentrations.[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2][3] This disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[4][5] The unique chemical structures of these peptides, often featuring several unusual amino acid residues, have provided a rich scaffold for medicinal chemists to explore and optimize, leading to the development of highly potent and versatile synthetic analogs.[1]

Mechanism of Action: Disrupting the Cellular Scaffolding

The antitumor activity of dolastatin analogs is intrinsically linked to their ability to interfere with the dynamic instability of microtubules. By binding to the vinca domain of tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton.[3] This disruption triggers a cascade of cellular events, as illustrated in the signaling pathway diagram below.

Caption: Signaling pathway of synthetic dolastatin analogs.

Structure-Activity Relationships: Fine-Tuning for Potency and Specificity

The development of synthetic dolastatin analogs has been a journey of meticulous molecular tailoring to enhance therapeutic efficacy while minimizing off-target toxicities. Modifications to various subunits of the parent molecules, dolastatin 10 and dolastatin 15, have yielded crucial insights into their structure-activity relationships (SAR).

Key modifications have focused on:

-

The N-terminus: Analogs with modifications at the N-terminal amino acid have shown improved potency and pharmacokinetic properties, making them suitable for use in ADCs.[6]

-

The C-terminus: Alterations at the C-terminal thiazole moiety have been explored to introduce functionalities for conjugation to drug delivery systems.[6][7] The development of "dolastatinol," a C-terminus modified analog, demonstrates that this region can be altered while preserving potent anticancer activity.[2][8]

-

Internal Amino Acid Residues: Substitution of specific amino acid units, such as the dolaphenine (Doe) or valine (Val) residues, has been shown to be critical for enhancing in vitro activity.[1]

These synthetic endeavors have led to the creation of highly potent analogs, some of which are presented in the tables below.

Quantitative Efficacy of Synthetic Dolastatin Analogs

The following tables summarize the in vitro cytotoxic activity of various synthetic dolastatin analogs against a range of cancer cell lines. This data highlights the potent and broad-spectrum anticancer potential of this class of compounds.

Table 1: In Vitro Cytotoxicity (IC50/GI50) of Dolastatin 10 and Analogs

| Compound/Analog | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| Dolastatin 10 | L1210 | Leukemia | 0.03 | [1] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [1] |

| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [1] |

| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [1] |

| Analog 41 | - | - | 0.057 | [1] |

| DA-1 | PC-3 | Prostate Cancer | 0.2 ± 0.1 | [7] |

Table 2: In Vitro Cytotoxicity (IC50) of Dolastatin 15 and Analogs

| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Dolastatin 15 | L1210 | Leukemia | 3 | [9] |

| Dolastatin 15 | Burkitt Lymphoma | Lymphoma | 3 | [9] |

| Dolastatin 15 | CHO | Ovarian Cancer | 5 | [9] |

Clinical Landscape and the Rise of Antibody-Drug Conjugates

Despite their remarkable potency, the clinical development of standalone dolastatin analogs has been challenging due to systemic toxicities, most notably neutropenia.[1][10][11] However, their exceptional cytotoxicity has made them ideal payloads for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells expressing a specific surface antigen.

Two of the most successful dolastatin analogs in the ADC space are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2] These derivatives are conjugated to antibodies via a linker that is designed to be stable in circulation but cleaved upon internalization into the target cancer cell, releasing the potent cytotoxic payload.

The success of Adcetris® (brentuximab vedotin), which incorporates MMAE, for the treatment of certain lymphomas has paved the way for the development of numerous other dolastatin-based ADCs that are currently in various stages of clinical development.[1]

Experimental Protocols: A Blueprint for Discovery and Evaluation

The discovery and preclinical development of novel dolastatin analogs follow a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Phase II trial of dolastatin-10 in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I and pharmacokinetic study of the dolastatin 10 analogue TZT-1027, given on days 1 and 8 of a 3-week cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Microtubules in Cell Division

An In-Depth Technical Guide to Microtubule-Targeting Agents in Oncology

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes in eukaryotic cells, including the maintenance of cell shape, intracellular transport, and cell signaling.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form linear protofilaments.[2] These protofilaments then associate laterally to create a hollow cylindrical structure.[3] The dynamic nature of microtubules, characterized by periods of polymerization and depolymerization, is fundamental to their function, particularly during cell division.[3]

During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the accurate segregation of chromosomes into two daughter cells.[4] The high dynamicity of this structure makes it exquisitely sensitive to therapeutic intervention.[5] Microtubule-Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy, primarily because they disrupt the delicate balance of microtubule dynamics, leading to a halt in the cell cycle, typically during mitosis, which ultimately triggers programmed cell death (apoptosis).[2][4][6] Given their validated success, MTAs continue to be a major focus of drug discovery and development in oncology.[1][7]

Classification of Microtubule-Targeting Agents

MTAs are broadly categorized into two main groups based on their effect on microtubule dynamics: microtubule-stabilizing agents and microtubule-destabilizing agents.[3][6][8]

-

Microtubule-Stabilizing Agents (MSAs): These agents enhance microtubule polymerization and suppress their dynamics, leading to the formation of overly stable and nonfunctional microtubule structures. This disruption activates the mitotic checkpoint, arrests cells in mitosis, and induces apoptosis.[4][9]

-

Microtubule-Destabilizing Agents (MDAs): These agents inhibit the polymerization of tubulin dimers, leading to the disassembly of microtubules. The loss of microtubule structures, particularly the mitotic spindle, causes mitotic arrest and subsequent cell death.[8][9]

// Nodes MTA [label="Microtubule-Targeting Agents (MTAs)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; Stabilizing [label="Microtubule-Stabilizing Agents\n(MSAs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Destabilizing [label="Microtubule-Destabilizing Agents\n(MDAs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Taxanes [label="Taxanes\n(e.g., Paclitaxel, Docetaxel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Epothilones [label="Epothilones\n(e.g., Ixabepilone)", fillcolor="#F1F3F4", fontcolor="#202124"];

Vinca [label="Vinca Alkaloids\n(e.g., Vincristine, Vinblastine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Colchicine [label="Colchicine-Site Binders\n(e.g., Combretastatin)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MTA -> Stabilizing [color="#4285F4"]; MTA -> Destabilizing [color="#EA4335"];

Stabilizing -> Taxanes [color="#5F6368"]; Stabilizing -> Epothilones [color="#5F6368"];

Destabilizing -> Vinca [color="#5F6368"]; Destabilizing -> Colchicine [color="#5F6368"]; } caption: Classification of Microtubule-Targeting Agents.

Mechanisms of Action

While both classes of MTAs disrupt microtubule function, they do so through opposing mechanisms that converge on the activation of the mitotic checkpoint and induction of apoptosis.

Microtubule-Stabilizing Agents (Taxane Site Binders)

Taxanes, such as paclitaxel, bind to a site on the β-tubulin subunit located on the interior (luminal) surface of the microtubule.[10] This binding strengthens the bonds between tubulin dimers, stabilizing the microtubule polymer and promoting its assembly.[10] The resulting microtubules are hyper-stable and dysfunctional, unable to undergo the dynamic changes necessary for mitotic spindle formation. This leads to mitotic arrest and subsequent cell death.[4][10]

Microtubule-Destabilizing Agents (Vinca and Colchicine Site Binders)

Vinca alkaloids bind to the β-tubulin subunit at a distinct site, known as the Vinca domain, which is located at the plus end of the microtubule.[7][11] This binding inhibits the addition of new tubulin dimers to the growing microtubule, thereby suppressing microtubule growth and leading to depolymerization.[11] At high concentrations, vinca alkaloids cause the widespread disassembly of microtubules.[8]

Colchicine and its analogues bind to a separate site on the tubulin dimer, preventing the conformational change required for it to polymerize into protofilaments.[9] The net effect of both vinca and colchicine site binders is a depletion of cellular microtubules, the collapse of the mitotic spindle, mitotic arrest, and apoptosis.[8][9]

Signaling Pathways to Apoptosis

The mitotic arrest induced by MTAs triggers a cascade of signaling events that culminate in apoptosis. While the precise pathways are complex and can be cell-type dependent, a common mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.[11][12] Prolonged activation of the mitotic checkpoint leads to the degradation of anti-apoptotic proteins and the activation of pro-apoptotic proteins like Bax and Bak.[12] These proteins permeabilize the mitochondrial outer membrane, releasing cytochrome c, which then forms the apoptosome complex with Apaf-1 and procaspase-9. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[12]

// Nodes MTA [label="MTA\n(Taxane, Vinca Alkaloid)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; Microtubule [label="Microtubule Dynamics\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Prolonged Mitotic Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Inhibition of Anti-Apoptotic\nBcl-2 Family Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaxBak [label="Activation of Pro-Apoptotic\nBax/Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, pro-Caspase-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges MTA -> Microtubule; Microtubule -> MitoticArrest; MitoticArrest -> JNK; MitoticArrest -> Bcl2; JNK -> BaxBak; Bcl2 -> BaxBak [arrowhead=tee]; BaxBak -> Mito; Mito -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: MTA-Induced Apoptotic Signaling Pathway.

Quantitative Data on MTA Efficacy

The efficacy of MTAs can be quantified both in vitro, through cytotoxicity assays, and in vivo, through clinical trials. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro.

Table 1: In Vitro Cytotoxicity (IC50) of Select MTAs in Human Cancer Cell Lines

| Agent | Cell Line | Cancer Type | IC50 | Citation |

| Paclitaxel (Taxol) | SK-BR-3 | Breast (HER2+) | ~4.0 µM | |

| Paclitaxel (Taxol) | MDA-MB-231 | Breast (Triple Negative) | ~0.3 µM | |

| Paclitaxel (Taxol) | MCF-7 | Breast (Luminal A) | ~3.5 µM | |

| Paclitaxel (Taxol) | BT-474 | Breast (HER2+) | ~19 nM | |

| Paclitaxel (Taxol) | A549-T24 | Lung | 20.2 ng/ml | |

| Paclitaxel (Taxol) | KB-T24 | Cervical | 24.5 ng/ml | |

| Vincristine | A549-T12 | Lung | 15.5 ng/ml | |

| Vincristine | KB-T12 | Cervical | 20.5 ng/ml | |

| Note: IC50 values can vary significantly based on experimental conditions, such as drug exposure time.[3] |

Table 2: Clinical Efficacy of Paclitaxel in Various Cancers

| Cancer Type | Response Rate | Citation |

| Breast Cancer | 17% - 62% | [1] |

| Ovarian Cancer | 20% - 48% | [1] |

| Lung Cancer | 21% - 41% | [1] |

| Note: Data reflects early clinical studies and response rates can be influenced by factors such as prior treatments, combination therapies, and disease stage. |

Mechanisms of Resistance

Despite their effectiveness, a major clinical challenge is the development of drug resistance.[1][8] Several mechanisms contribute to MTA resistance:

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism.[8][10] These pumps actively transport MTAs out of the cancer cell, reducing the intracellular drug concentration below the effective threshold.[10]

-

Tubulin Isotype Expression: Cancer cells can alter the expression of different β-tubulin isotypes.[6] Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes, as it interferes with the drug's ability to suppress microtubule dynamics.[6]

-

Tubulin Mutations: Acquired point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the MTA for its target.[9] This is a key mechanism of resistance to both taxanes and epothilones.

Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compound (MTA) and vehicle control (e.g., DMSO)

-

Positive controls: Paclitaxel (enhancer), Vinblastine (inhibitor)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well clear, flat-bottom plates

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a 10 mM working stock of GTP. Prepare test compounds at 10x the final desired concentration in General Tubulin Buffer.

-

Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For a standard reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and tubulin protein (to a final concentration of 2-3 mg/mL). Mix gently by pipetting, avoiding bubbles.

-

Plating: Add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells of a pre-chilled 96-well plate.

-

Initiation: Add 90 µL of the ice-cold tubulin polymerization reaction mix to each well for a final volume of 100 µL. Mix quickly.

-

Measurement: Immediately place the plate into the microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance (OD340) versus time. The resulting curve shows three phases: nucleation, growth, and steady state. Compare the polymerization curves of compound-treated samples to the vehicle control. Enhancers (like paclitaxel) will typically increase the polymerization rate and maximal polymer mass, while inhibitors (like vinblastine) will decrease them.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reagents on Ice\n(Tubulin, Buffers, GTP, Compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Prepare Tubulin Polymerization Mix\n(Buffer + GTP + Glycerol + Tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Cmpd [label="Pipette 10µL of 10x Compound/Control\ninto pre-chilled 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Mix [label="Add 90µL of ice-cold Tubulin Mix\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Immediately place plate in reader\npre-warmed to 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance (340nm)\nevery 60s for 90 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Plot OD vs. Time\nAnalyze Polymerization Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep; Prep -> Mix; Mix -> Plate_Mix; Prep -> Plate_Cmpd; Plate_Cmpd -> Plate_Mix; Plate_Mix -> Incubate; Incubate -> Read; Read -> Analyze; Analyze -> End; } caption: Workflow for a Tubulin Polymerization Assay.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (MTA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the MTA in complete medium. Remove the old medium from the cells and add 100 µL of the media containing the test compounds or vehicle control. Include wells with medium only as a blank control. Incubate for the desired exposure time (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance of each well at 570 nm using the microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

Plot % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

-

Protocol: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the microtubule network within cells to observe the morphological effects of MTAs.

Materials:

-

Cells grown on glass coverslips in a petri dish or multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin

-

Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentration of MTA or vehicle control for a specified time.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% formaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular structures.

-

Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Remove the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Visualization: Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Cells treated with MSAs (e.g., paclitaxel) are expected to show dense microtubule bundles, while cells treated with MDAs (e.g., vincristine) will show diffuse tubulin staining and a loss of the microtubule network.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of Fmoc-MMAF-OMe to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that inhibits tubulin polymerization.[1][2] Its methyl ester form, MMAF-OMe, is a common payload used in ADC development.[3][4] Often, the synthesis of the drug-linker component involves the use of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on an amine functionality, which needs to be removed before conjugation to the antibody.[5][6]

This document provides a detailed protocol for the conjugation of Fmoc-MMAF-OMe to a monoclonal antibody. The process involves four key stages:

-

Fmoc Deprotection: Removal of the Fmoc group from MMAF-OMe to expose a reactive amine.

-

Linker Activation (if necessary): Modification of the deprotected MMAF-OMe with a bifunctional linker to enable reaction with the antibody. This protocol will focus on a common strategy involving the introduction of a maleimide group.

-

Antibody Preparation: Partial reduction of the mAb's interchain disulfide bonds to generate free thiol groups for conjugation.[7][8]

-

Conjugation and Purification: Reaction of the maleimide-activated MMAF-linker with the reduced antibody, followed by purification of the resulting ADC.

Experimental Workflow Overview

The overall workflow for the preparation of an MMAF-ADC from this compound is depicted below. This multi-step process requires careful control of reaction conditions to ensure the desired drug-to-antibody ratio (DAR) and a homogeneous final product.

Caption: High-level workflow for MMAF-ADC synthesis.

Detailed Experimental Protocols

Fmoc Deprotection of this compound

This step removes the Fmoc protecting group to yield the free amine of MMAF-OMe.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Cold Diethyl Ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.